molecular formula C20H22N4 B2803325 11-(Isobutylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 849030-20-2

11-(Isobutylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

Cat. No. B2803325
M. Wt: 318.424
InChI Key: RTDHWKJAGOYMIA-UHFFFAOYSA-N
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Description

Isoquinoline alkaloids, which include compounds similar to the one you’re interested in, are a large group of natural products. These compounds, including 1,2,3,4-tetrahydroisoquinolines (THIQ), form an important class. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

Isoquinolines can be synthesized through various methods. For example, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization can provide isoquinolines . Another method involves a copper (I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and CH3CN .


Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is characterized by a nitrogen-containing heteroaromatic and benzene-ring-fused system .


Chemical Reactions Analysis

Isoquinolines can undergo various chemical reactions. For instance, aromatic and heteroaromatic ketoximes can undergo a regioselective cyclization with alkynes in the presence of a catalytic amount of [RuCl2(p-cymene)]2 and NaOAc to give isoquinoline derivatives .

Scientific Research Applications

Synthesis and Chemical Reactivity

Isoquinoline derivatives are pivotal in the synthesis of various fused ring systems, offering a versatile framework for chemical reactions. For example, reactions involving isocoumarin derivatives with nitrogen nucleophiles have led to the creation of isoquino[1,2-b]quinazolines and other systems, showcasing the potential for generating diverse molecular architectures (Deady, Loria, & Quazi, 1996). Similarly, the synthesis of N-substituted benzimidazo[2,1-a]-isoquinoline derivatives highlights the adaptability of these frameworks in producing compounds with varied functional groups and potential applications, including fluorescence properties (Yagi, Oomori, & Okazaki, 1969).

Photophysical Properties

The spectral properties of certain benzimidazoisoquinoline derivatives have been explored, revealing their potential as fluorescent markers. These compounds demonstrate bright fluorescence across different mediums, which is crucial for applications in biomedical imaging and fluorescent markers (Galunov et al., 2003). This research underscores the utility of these compounds in developing optical materials and tools for biological studies.

Antitumor Activities

The exploration of isoquinoline derivatives for anticancer applications has yielded promising results. Novel syntheses of compounds within this family have been evaluated for their cytotoxic activities against various cancer cell lines, offering insights into the development of potential anticancer agents. For instance, tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives have shown satisfactory in vitro activity against hepatocellular carcinoma and breast cancer cell lines, highlighting the potential of these compounds in cancer treatment (Mahmoud et al., 2018).

Insecticidal Properties

Research on partially hydrogenated isoquinolines has also identified their potential as insecticides. Synthesis and toxicological evaluation of new isoquinoline derivatives against Aphis gossypii have shown that these compounds exhibit varying levels of toxicological activity, with some showing higher activity than traditional insecticides (Bakhite et al., 2022). This suggests their applicability in agricultural pest management strategies.

Safety And Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. It’s important to refer to the Safety Data Sheet (SDS) for specific compounds for accurate information .

Future Directions

The future research directions for isoquinoline derivatives could involve further exploration of their biological activities and development of novel analogs with potent activity .

properties

IUPAC Name

11-(2-methylpropylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-13(2)12-22-19-15-8-4-3-7-14(15)16(11-21)20-23-17-9-5-6-10-18(17)24(19)20/h5-6,9-10,13,22H,3-4,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDHWKJAGOYMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C2CCCCC2=C(C3=NC4=CC=CC=C4N13)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(2-Methylpropylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile

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